molecular formula C16H15BrO B13348900 1-Bromo-6-(tert-butyl)dibenzo[b,d]furan

1-Bromo-6-(tert-butyl)dibenzo[b,d]furan

Cat. No.: B13348900
M. Wt: 303.19 g/mol
InChI Key: OEDBBQNDEXXILI-UHFFFAOYSA-N
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Description

1-Bromo-6-(tert-butyl)dibenzo[b,d]furan is an organic compound that belongs to the dibenzofuran family Dibenzofurans are heterocyclic aromatic compounds consisting of two benzene rings fused to a central furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-6-(tert-butyl)dibenzo[b,d]furan typically involves the bromination of 6-(tert-butyl)dibenzo[b,d]furan. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction but may use continuous flow reactors to improve efficiency and yield. The choice of solvent and catalyst may also be optimized for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-6-(tert-butyl)dibenzo[b,d]furan undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Products with various substituents replacing the bromine atom.

    Oxidation: Products with additional oxygen-containing functional groups.

    Reduction: Hydrogenated derivatives of the original compound.

Scientific Research Applications

1-Bromo-6-(tert-butyl)dibenzo[b,d]furan has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 1-Bromo-6-(tert-butyl)dibenzo[b,d]furan depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and tert-butyl group can influence its binding affinity and selectivity. In materials science, its electronic properties are exploited to enhance the performance of devices like OLEDs.

Comparison with Similar Compounds

Similar Compounds

    Dibenzofuran: The parent compound without the bromine and tert-butyl substituents.

    1-Bromo-8-(tert-butyl)dibenzo[b,d]furan: A positional isomer with the bromine atom at the 8-position.

    4-Bromo-6-(tert-butyl)dibenzo[b,d]furan: Another isomer with the bromine atom at the 4-position.

Uniqueness

1-Bromo-6-(tert-butyl)dibenzo[b,d]furan is unique due to the specific positioning of the bromine and tert-butyl groups, which can significantly influence its chemical reactivity and physical properties. This makes it a valuable compound for targeted applications in research and industry.

Properties

Molecular Formula

C16H15BrO

Molecular Weight

303.19 g/mol

IUPAC Name

1-bromo-6-tert-butyldibenzofuran

InChI

InChI=1S/C16H15BrO/c1-16(2,3)11-7-4-6-10-14-12(17)8-5-9-13(14)18-15(10)11/h4-9H,1-3H3

InChI Key

OEDBBQNDEXXILI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC2=C1OC3=C2C(=CC=C3)Br

Origin of Product

United States

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